molecular formula C26H21N7O4S3 B389218 METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE

METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B389218
M. Wt: 591.7g/mol
InChI Key: JARJDCAJXNMVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a tetrazole ring, a benzothiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H21N7O4S3

Molecular Weight

591.7g/mol

IUPAC Name

methyl 4-[[2-[[6-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21N7O4S3/c1-37-24(36)16-7-9-17(10-8-16)27-23(35)15-39-26-29-20-12-11-18(13-21(20)40-26)28-22(34)14-38-25-30-31-32-33(25)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,27,35)(H,28,34)

InChI Key

JARJDCAJXNMVEF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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